(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves the cyclization of functionalized acyclic substrates. One common method includes the amination and cyclization of acyclic precursors under specific reaction conditions . Another approach involves the oxidation of pyrrolidine derivatives . These methods often require precise control of reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry practices . This method allows for the rapid and efficient synthesis of pyrrolidine derivatives, including this compound.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine scaffold but differ in their functional groups and stereochemistry.
Uniqueness
(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activities and selectivity towards certain molecular targets . This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m1./s1 |
InChI Key |
LWFBRHSTNWMMGN-DHTOPLTISA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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